

Application Notes and Protocols for SR-4835 Clonogenic Assay in Cancer Cells

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Compound of Interest		
Compound Name:	SR-4835	
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These application notes provide a comprehensive overview of the use of **SR-4835**, a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in clonogenic survival assays to assess its long-term effects on the proliferative capacity of cancer cells.

Introduction

SR-4835 is a potent small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC) and melanoma.[1][2] Its unique mechanism of action as a "molecular glue" sets it apart from other kinase inhibitors. SR-4835 promotes the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial partner for CDK12 and CDK13.[2][3] This is achieved by enhancing the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] The degradation of cyclin K leads to the suppression of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][4]

The clonogenic assay is a pivotal in vitro method to determine the cytotoxic and cytostatic effects of a compound on cancer cells by assessing their ability to form colonies from a single

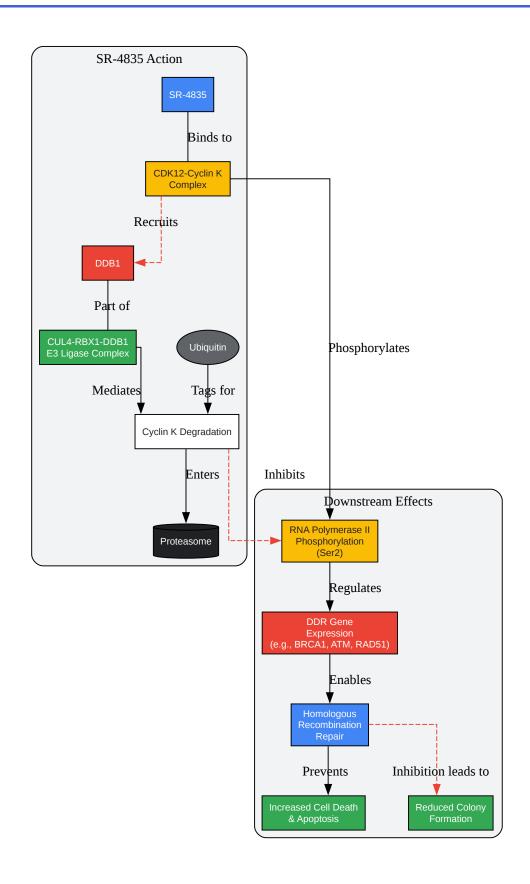


cell. This assay provides valuable insights into the long-term efficacy of anti-cancer agents like **SR-4835**.

Mechanism of Action of SR-4835

SR-4835 acts as a molecular glue to induce the degradation of cyclin K. This targeted degradation of a key cell cycle and transcription regulator ultimately leads to the inhibition of cancer cell proliferation and survival. The process is initiated by SR-4835 binding to the CDK12-cyclin K complex, which then facilitates the recruitment of the DDB1 component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. The loss of the CDK12-cyclin K complex impairs the phosphorylation of RNA Polymerase II, leading to defects in transcription and the downregulation of critical DNA repair genes.





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SR-4835 Signaling Pathway



Quantitative Data

The following tables summarize the inhibitory effects of **SR-4835** on the proliferation and colony formation of various cancer cell lines.

Table 1: IC50 Values of SR-4835 in Cancer Cell Lines (Proliferation Assay)

Cell Line	Cancer Type	IC50 (nM)	Citation
A375	Melanoma	117.5	[2]
Colo829	Melanoma	104.5	[2]
WM164	Melanoma	109.6	[2]
WM983A	Melanoma	80.7	[2]
WM983B	Melanoma	160.5	[2]
MDA-MB-231	TNBC	15.5	[5]
MDA-MB-468	TNBC	22.1	[5]
Hs 578T	TNBC	19.9	[5]
MDA-MB-436	TNBC	24.9	[5]

Table 2: Representative Data for SR-4835 Clonogenic Assay in TNBC Cells (MDA-MB-231)

Disclaimer: The following data are representative and for illustrative purposes, based on qualitative and graphical data from the literature demonstrating a dose-dependent effect. Exact quantitative values from a clonogenic assay with **SR-4835** are not readily available in the cited literature.



SR-4835 Concentration (nM)	Survival Fraction (SF)*	% Inhibition of Colony Formation
0 (Vehicle)	1.00	0%
10	0.75	25%
30	0.40	60%
100	0.15	85%
300	<0.05	>95%

^{*}Survival Fraction (SF) = (Number of colonies formed after treatment / Number of cells seeded)
/ (Number of colonies formed in control / Number of cells seeded)

Experimental Protocols

Detailed Protocol for Clonogenic Assay with SR-4835

This protocol is adapted for adherent cancer cell lines such as MDA-MB-231 (TNBC) or A375 (melanoma).

Materials:

- SR-4835 (stock solution in DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- 6-well tissue culture plates
- Hemocytometer or automated cell counter
- Fixation solution: 10% formalin or 4% paraformaldehyde
- Staining solution: 0.5% crystal violet in 25% methanol



Incubator (37°C, 5% CO2)

Procedure:

- Cell Culture and Seeding:
 - Culture cancer cells to ~80% confluency.
 - Harvest cells using trypsin-EDTA and neutralize with complete medium.
 - Perform a cell count to determine the cell concentration.
 - Prepare a single-cell suspension and seed the appropriate number of cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 countable colonies in the control wells (typically 200-1000 cells per well). For MDA-MB-231 cells, a starting density of 500 cells per well is recommended.[1]
 - Allow cells to attach overnight in the incubator.

SR-4835 Treatment:

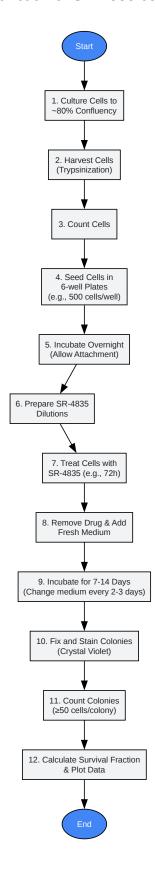
- Prepare serial dilutions of SR-4835 in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Include a vehicle control (medium with the same concentration of DMSO as the highest SR-4835 concentration).
- Aspirate the medium from the wells and add the medium containing the different concentrations of SR-4835.
- Incubate the cells with SR-4835 for a defined period, for example, 72 hours.[1]
- Colony Formation:
 - After the treatment period, aspirate the **SR-4835**-containing medium.
 - Wash the cells gently with sterile PBS.



- Add fresh complete medium to each well.
- Return the plates to the incubator and allow colonies to form for 7-14 days. The incubation time will vary depending on the growth rate of the cell line.
- Change the medium every 2-3 days to ensure nutrient availability.
- Fixation and Staining:
 - When colonies in the control wells are visible and consist of at least 50 cells, aspirate the medium.
 - Gently wash the wells with PBS.
 - Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
 - Aspirate the fixation solution.
 - Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
 - Carefully remove the crystal violet solution and wash the plates with tap water until the background is clear.
 - Allow the plates to air dry completely.
- · Colony Counting and Data Analysis:
 - Count the number of colonies (a cluster of ≥50 cells) in each well.
 - Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.
 - PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
 - SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x
 PE)



• Plot the Survival Fraction as a function of SR-4835 concentration.



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Clonogenic Assay Experimental Workflow

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